Cas no 933734-69-1 (Hexahydro-1,4-oxazepine-6-methanamine)

Hexahydro-1,4-oxazepine-6-methanamine 化学的及び物理的性質
名前と識別子
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- 933734-69-1
- (1,4-oxazepan-6-yl)methanamine
- DTXSID701285280
- EN300-4845901
- Hexahydro-1,4-oxazepine-6-methanamine
-
- インチ: 1S/C6H14N2O/c7-3-6-4-8-1-2-9-5-6/h6,8H,1-5,7H2
- InChIKey: CFHZOTSWPPMECS-UHFFFAOYSA-N
- ほほえんだ: O1CC(CN)CNCC1
計算された属性
- せいみつぶんしりょう: 130.110613074g/mol
- どういたいしつりょう: 130.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 77.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 47.3Ų
じっけんとくせい
- 密度みつど: 0.957±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 223.8±20.0 °C(Predicted)
- 酸性度係数(pKa): 9.81±0.29(Predicted)
Hexahydro-1,4-oxazepine-6-methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4845901-0.25g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 0.25g |
$617.0 | 2023-05-25 | ||
Enamine | EN300-4845901-10.0g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-4845901-0.5g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 0.5g |
$645.0 | 2023-05-25 | ||
Enamine | EN300-4845901-5.0g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-4845901-2.5g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 2.5g |
$1315.0 | 2023-05-25 | ||
Enamine | EN300-4845901-0.1g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 0.1g |
$591.0 | 2023-05-25 | ||
Enamine | EN300-4845901-1.0g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-4845901-0.05g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 0.05g |
$563.0 | 2023-05-25 |
Hexahydro-1,4-oxazepine-6-methanamine 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
Hexahydro-1,4-oxazepine-6-methanamineに関する追加情報
Hexahydro-1,4-oxazepine-6-methanamine (CAS No. 933734-69-1): A Comprehensive Overview
Hexahydro-1,4-oxazepine-6-methanamine, identified by its CAS number 933734-69-1, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the oxazepine class, which is known for its diverse biological activities and potential therapeutic applications. The unique structural features of Hexahydro-1,4-oxazepine-6-methanamine make it a valuable scaffold for the development of novel drugs targeting various physiological pathways.
The molecular structure of Hexahydro-1,4-oxazepine-6-methanamine consists of a six-membered saturated ring system fused with an oxygen atom, forming an oxazepine core. This core is further substituted with a methanamine group at the 6-position, which contributes to its distinct chemical and pharmacological properties. The presence of this nitrogen-containing side chain enhances the compound's ability to interact with biological targets, making it a promising candidate for further investigation.
In recent years, there has been growing interest in oxazepine derivatives due to their potential applications in treating neurological and psychiatric disorders. Studies have shown that compounds within this class can modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and serotonin. The structural similarity of Hexahydro-1,4-oxazepine-6-methanamine to other known pharmacologically active oxazepines suggests that it may exhibit similar effects on these systems.
One of the most compelling aspects of Hexahydro-1,4-oxazepine-6-methanamine is its potential as a lead compound for drug discovery. Researchers have been exploring its derivatives to identify more potent and selective agents for therapeutic use. For instance, modifications at the 5-position or 7-position of the oxazepine ring have been investigated to enhance binding affinity and reduce side effects. These efforts have led to the identification of several promising analogs with improved pharmacokinetic profiles.
The synthesis of Hexahydro-1,4-oxazepine-6-methanamine presents unique challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it more feasible to produce this compound in high yields and purity. Techniques such as catalytic hydrogenation and asymmetric synthesis have been employed to achieve the desired stereoisomer with minimal racemization. These advancements have opened new avenues for exploring the pharmacological potential of this compound.
Evidence from preclinical studies indicates that Hexahydro-1,4-oxazepine-6-methanamine may have applications in treating conditions such as anxiety disorders and epilepsy. In animal models, the compound has demonstrated anxiolytic effects comparable to those of established drugs like diazepam but with a potentially lower risk of tolerance development. Additionally, its ability to modulate GABAergic transmission suggests that it could be effective in managing seizures associated with certain neurological disorders.
The development of novel therapeutic agents requires thorough characterization of their pharmacological properties. In vitro studies have been conducted to evaluate the binding affinity of Hexahydro-1,4-oxazepine-6-methanamine to various receptors and enzymes relevant to its proposed mechanisms of action. These studies have provided valuable insights into its interactions with target proteins and have helped refine its structure-function relationships.
The future prospects for Hexahydro-1,4-oxazepine-6-methanamine are promising, with ongoing research aimed at optimizing its pharmacological profile and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of preclinical findings into clinical trials. As our understanding of the molecular mechanisms underlying neurological disorders continues to grow, compounds like Hexahydro-1,4-oxazepine-6-methanamine are likely to play a crucial role in developing innovative treatments.
In conclusion,
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